molecular formula C4H3FN2O2 B062378 5-Fluorouracil CAS No. 191047-64-0

5-Fluorouracil

Cat. No.: B062378
CAS No.: 191047-64-0
M. Wt: 130.08 g/mol
InChI Key: GHASVSINZRGABV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorouracil can be synthesized through several methods. One common method involves the fluorination of uracil. The reaction typically involves the use of fluorinating agents such as fluorine gas or hydrogen fluoride in the presence of a catalyst . Another method involves the reaction of diethylaminosulfur trifluoride with uracil .

Industrial Production Methods: Industrial production of fluorouracil often involves the use of large-scale chemical reactors where uracil is reacted with fluorinating agents under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity .

Properties

IUPAC Name

5-fluoro-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
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InChI Key

GHASVSINZRGABV-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=O)NC(=O)N1)F
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Molecular Formula

C4H3FN2O2
Record name FLUOROURACIL
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DSSTOX Substance ID

DTXSID2020634
Record name 5-Fluorouracil
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Molecular Weight

130.08 g/mol
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Physical Description

Fluorouracil is a white to nearly white crystalline powder; practically odorless. Used as an anti neoplastic drug, chemosterilant for insects. (EPA, 1998), Solid
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Boiling Point

Decomposes at 282-283 °C; sublimes (0.1 mm): 190-200 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), 1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL; PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE; SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN, Soluble in methanol-water mixtures, Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol., In water, 1.11X10+4 mg/L at 22 °C, 5.86e+00 g/L
Record name FLUOROURACIL
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Mechanism of Action

The precise mechanism of action has not been fully determined, but the main mechanism of fluorouracil is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex. This results in the inhibition of the formation of thymidylate from uracil, which leads to the inhibition of DNA and RNA synthesis and cell death. Fluorouracil can also be incorporated into RNA in place of uridine triphosphate (UTP), producing a fraudulent RNA and interfering with RNA processing and protein synthesis., 5-FU requires enzymatic conversion to the nucleotide (ribosylation and phosphorylation) in order to exert its cytotoxic activity. Several routes are available for the formation of the 5'-monophosphate nucleotide (F-UMP) in animal cells. 5-FU may be converted to fluorouridine by uridine phosphorylase and then to F-UMP by uridine kinase, or it may react directly with 5-phosphoribosyl-1-pyrophosphate (PRPP), in a reaction catalyzed by ... orotate phosphoribosyl transferase, to form F-UMP. Many metabolic pathways are available to F-UMP, including incorporation in to RNA. A reaction sequence crucial for antineoplastic activity involves reduction of the diphosphate nucleotide by the enzyme ribonucleoside diphosphate reductase to the deoxynucleotide level and the eventual formation of 5-fluoro-2'-deoxyuridine-5'-phosphate (F-dUMP). 5-FU also may be converted directly to the deoxyriboside 5-FUdR by the enzyme thymidine phosphorylase and further to F-dUMP, a potent inhibitor of thymidylate synthesis, by thymidine kinase ... The interaction between F-dUMP and the enzyme thymidylate synthase leads to depletion of TTP, a necessary constituent of DNA ... The folate cofactor, 5,10-methylenetetrahydrofolate, and F-dUMP form a covalently bound ternary complex with the enzyme. The inhibitory complex resembles the transition state formed during the normal enzymatic reaction when dUMP is converted to thymidylate. Although the physiological complex progresses to the synthesis of thymidylate by transfer of the methylene group and 2 hydrogen atoms from folate to dUMP, this reaction is blocked in the inhibitory complex by the stability of the fluorine carbon bond on F-dUMP; sustained inhibition of the enzyme results ..., Although the precise mechanisms of action of fluorouracil have not been fully elucidated, the main mechanism is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5-10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex, which inhibits the formation of thymidylate from uracil, thereby interfering with DNA synthesis. In addition, FUTP can be incorporated into RNA in place of uridine triphosphate (UTP), producing a fraudulent RNA and interfering with RNA processing and protein synthesis., Fluorouracil is an antimetabolite of the pyrimidine analog type. Fluorouracil is considered to be cell cycle-specific for the S phase of cell division. Activity results from its conversion to an active metabolite in the tissues, and includes inhibition of DNA and RNA synthesis., There is evidence that the metabolism of fluorouracil in the anabolic pathway blocks the methylation reaction of deoxyuridylic acid to thymidylic acid. In this manner fluorouracil interferes with the synthesis of deoxyribonucleic acid (DNA) and to a lesser extent inhibits the formation of ribonucleic acid (RNA). Since DNA and RNA are essential for cell division and growth, the effect of fluorouracil may be to create a thymine deficiency which provokes unbalanced growth and death of the cell. The effects of DNA and RNA deprivation are most marked on those cells which grow more rapidly and take up fluorouracil at a more rapid rate. The catabolic metabolism of fluorouracil results in degradation products (eg, CO2 , urea, (alpha)-fluoro-(beta)-alanine) which are inactive. /Efudex Solutions/, For more Mechanism of Action (Complete) data for FLUOROURACIL (7 total), please visit the HSDB record page.
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Color/Form

White to practically white crystalline powder, Crystals from water or methanol-ether

CAS No.

51-21-8
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Melting Point

Decomposes at 540-541 °F (EPA, 1998), 282-283, 282 °C (decomposes), 280 - 282 °C
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Synthesis routes and methods I

Procedure details

1.600 g crude addition product of water to 2,3-dihydrofuran (prepared as described in Example 1) was added under stirring to a mixture of borontrifluoride-etherate (0.710 g; 5.0 m.mole) and anhydrous dioxane (20 ml) followed by the addition of silylated-5-fluorouracil (2,740 g; 10.0 m.mole). The reaction mixture was stirred for 3 hours at room temperature after which it was worked up as described in Example 1. 0.200 g unreacted 5-fluorouracil and 1.580 g (93%) Ftorafur were isolated.
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silylated-5-fluorouracil
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Yield
93%

Synthesis routes and methods II

Procedure details

In 5 ml. of distilled water, 100 mg. of 5-fluoro-2,4-dioxo-pyrimidin (5-Fu) was dispersed and then KOH aqueous solution (10 ml. of water; 50.8 mg. of KOH) was slowly added. After the addition, the mixture was stirred for 30 minutes to form a transparent solution having pH of 8 to 9 and then 2.6% aqueous solution of AgNO3 was added dropwise and the mixture was stirred for 1 hour in the dark. The precipitate was separated by a filtration and washed with water and dried under a reduced pressure to obtain silver salt of 5-Fu (yield: 93.4%).
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Yield
93.4%

Synthesis routes and methods III

Procedure details

Bifidobacterium longum/pAV001-HU-eCD obtained in Reference Example 1 was inoculated into 5 mL of MRS medium containing the antibiotic spectinomycin and 50 μg/mL of 5-FC, followed by anaerobic culture at 37° C. for 72 hours. Then, 1 mL of the culture medium was similarly inoculated into 9 mL of MRS medium containing the antibiotic spectinomycin and 50 μg/mL of 5-FC, and cultured for 24 hours under the same culture conditions. This inoculation step was repeated three rounds to produce the 5-FU-resistant Bifidobacterium longum/pAV001-HU-eCD. Next, the 5-FU-resistant growth of the produced 5-FU-resistant Bifidobacterium longum/pAV001-HU-eCD was confirmed by inoculating into MRS medium containing 20 μg/mL of 5-FU and the antibiotic spectinomycin and culturing for 24 hours under the same culture conditions as above. Then, the bacteria were suspended with glycerol and stored at −80° C. as glycerol stocks. The stored bacteria sample and wild-type Bifidobacterium longum were inoculated respectively into MRS media containing 250 μg/mL of 5-FU and the antibiotic spectinomycin and growths thereof were compared. The growth of bacteria from the stored sample was observed on the following day, indicating the maintenance of 5-FU resistance, while the wild type did not grow. Viable cell counts of the post-culture bacterial culture were determined by plate count method. The viable cell count was 2 to 3×109 CFU/mL for the bacterial culture of the stored sample, while that of the wild type was below the limit of detection (below 103 CFU/mL).
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spectinomycin
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Synthesis routes and methods IV

Procedure details

0.43 g of 5-fluoro-6-(2,2,2-trifluoroethoxy)-5,6-dihydrouracil obtained in Example 2B was placed in a reflux flask and then 1 ml of concentrated HCl was added to the flask. When the flask contents were brought to refluxing conditions, precipitation of a solid occurred. The flask was cooled to 0°C, and the contents were filtered and washed with acetone, producing 0.12 g of 5-fluorouracil.
Quantity
0.43 g
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Reaction Step One
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Synthesis routes and methods V

Procedure details

0.25 g of 5-fluoro-6-methoxy-5,6-dihydrouracil obtained in Example 1B above was placed in a reflux flask and then 1 ml of concentrated HCl was added to the flask. The flask contents were brought to refluxing temperature, and the precipitation of a solid soon occurred, producing 0.1 g of 5-fluorouracil.
Quantity
0.25 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Fluorouracil
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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